molecular formula C5H10O3 B555094 (S)-(+)-2-Hydroxy-3-methylbutyric acid CAS No. 17407-55-5

(S)-(+)-2-Hydroxy-3-methylbutyric acid

Cat. No. B555094
CAS RN: 17407-55-5
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or significance in biological, chemical, or industrial contexts may also be discussed.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions required for the synthesis.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, reactivity, and stability.


Scientific Research Applications

  • Metabolic Pathways and Disease Diagnosis : (S)-(+)-2-Hydroxy-3-methylbutyric acid is involved in the metabolism of branched-chain amino acids like valine, leucine, and isoleucine. Its presence in urine can indicate metabolic states such as ketogenesis and is used in the diagnosis of conditions like diabetic ketoacidosis (Liebich & Först, 1984).

  • Chemical Kinetics and Reactions : The acid's elimination kinetics have been studied, showing its involvement in reactions producing compounds like 2-butanone and 3-pentanone. This research is relevant in understanding its role in chemical reactions at high temperatures (Chuchani, Martín, & Rotinov, 1995).

  • Biosynthetic Studies : It has been identified in the biosynthesis of compounds like glaucarubinone, a bitter principle of Simaruba glauca, indicating its role in natural product synthesis (Moron & Polonsky, 1968).

  • Biocatalysis and Enzymatic Synthesis : The acid is an intermediate in enzymatic processes like aldol addition of propanal to formaldehyde, furthering our understanding of biocatalysis and its potential industrial applications (Česnik et al., 2019).

  • Nutritional Supplements and Muscle Recovery : As a metabolite of leucine, it's studied for its role in muscle recovery and adaptations after resistance training, indicating its potential as a dietary supplement (Silva et al., 2017).

  • Biosynthetic Pathways for Platform Chemicals : Its derivatives have been explored in the design of biosynthetic pathways for chemicals like 3-hydroxy-γ-butyrolactone, showcasing its role in sustainable chemical production (Martin et al., 2013).

  • Microbial Conversion in Industrial Processes : Research on its microbial conversion by species like Galactomyces reessii highlights its potential in environmentally sound manufacturing processes (Lee, Nissen, & Rosazza, 1997).

  • Biomedical Research : Studies have linked its derivatives to various metabolic disorders, aiding in the understanding and potential treatment of these conditions (Wysocki et al., 1976).

  • Stereochemistry Studies : Its isomers have been synthesized and characterized, contributing to the field of stereochemistry and the understanding of molecular structures (Tai & Imaida, 1978).

  • Biocatalytic Methods for Chemical Synthesis : It has been produced using biocatalytic methods from substrates like l-leucine, offering a renewable route for its synthesis (Gao & Li, 2021).

  • Renewable Production from Glucose : Engineered Escherichia coli has been used for the renewable production of its derivatives from glucose, showing its potential in sustainable chemical manufacturing (Dhande, Xiong, & Zhang, 2012).

  • Medical Applications : It's studied for its role in muscle loss prevention in older adults, indicating its potential in geriatric care and health supplements (Wu et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


properties

IUPAC Name

(2S)-2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Hydroxy-3-methylbutyric acid

CAS RN

17407-55-5
Record name (S)-2-Hydroxy-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisovaleric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOVALERIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Hydroxy-3-methylbutyric acid
Reactant of Route 2
(S)-(+)-2-Hydroxy-3-methylbutyric acid
Reactant of Route 3
(S)-(+)-2-Hydroxy-3-methylbutyric acid
Reactant of Route 4
(S)-(+)-2-Hydroxy-3-methylbutyric acid
Reactant of Route 5
(S)-(+)-2-Hydroxy-3-methylbutyric acid
Reactant of Route 6
(S)-(+)-2-Hydroxy-3-methylbutyric acid

Citations

For This Compound
63
Citations
A Pohanka, A Menkis, J Levenfors… - Journal of natural …, 2006 - ACS Publications
Five new (5−9) and four known (1−4) kutznerides were isolated from the actinomycete Kutzneria sp. 744. Compounds 1−9 all consisted of a cyclohexadepsipeptide core with the …
Number of citations: 41 pubs.acs.org
F Podebrad, M Heil, S Leib, B Geier… - Journal of High …, 1997 - Wiley Online Library
Maple Syrup Urine disease (USUD) is an autosomal recessive inherited metabolic disorder of branched‐chain amino acid (L‐valin, L‐leucine, and L‐isoleucine metabolism named …
T Fukuyama, K Matsuo, K Gekko - Chirality, 2011 - Wiley Online Library
The electronic circular dichroism (ECD) spectra of three L‐hydroxy acids (L‐lactic acid, (+)‐(S)‐2‐hydroxy‐3‐methylbutyric acid, and (−)‐(S)‐2‐hydroxyisocaproic acid) were measured …
Number of citations: 10 onlinelibrary.wiley.com
ARB Ola, AH Aly, W Lin, V Wray, A Debbab - Tetrahedron Letters, 2014 - Elsevier
… To determine the absolute configuration at C-6, the second hydrolysis product together with the commercially available standards R- and S-2-hydroxy-3-methylbutyric acid were …
Number of citations: 16 www.sciencedirect.com
T Beuerle, C Theuring, N Klewer, S Schulz… - Insect biochemistry and …, 2007 - Elsevier
Arctiids which as larvae sequester pyrrolizidine alkaloids (PAs) from their food plants are known to synthesize insect-specific PAs by esterifying necine bases derived from plant PAs …
Number of citations: 11 www.sciencedirect.com
SK Boini, RK Vaid, KP Moder, D Mitchell - Synthesis, 2009 - thieme-connect.com
Synthesis of the title compound was accomplished via coupling of (S)-alaninyl-(S)-1-amino-3-methyl-4, 5, 6, 7-tetrahydro-2H-3-benzazepin-2-one with the activated trimethylsilyl ester of …
Number of citations: 1 www.thieme-connect.com
C Calderón, C Santi… - Journal of separation …, 2018 - Wiley Online Library
Chiral 2‐hydroxycarboxylic acids are compounds that have been linked to particular diseases and are putative biomarkers with some diagnostic potential. The importance of identifying …
MH Hyun, JI Kim, YJ Cho, SC Han - Chromatographia, 2004 - Springer
Two ligand exchange chiral stationary phases (CSPs) based on (S)-leucinol derivative, sodium N-((S)-1-hydroxymethyl-3-methylbutyl)-N-undecylaminoacetate, and (R)-phenylglycinol …
Number of citations: 14 link.springer.com
L Théveau, R Bellini, P Dydio, Z Szabo… - …, 2016 - ACS Publications
A new tropos ligand with an integrated anion receptor site has been prepared. Chiral carboxylate and phosphate anions that bind in the anion receptor unit proved capable of stabilizing …
Number of citations: 28 pubs.acs.org
H Tsuji, T Tawara - Polymer, 2015 - Elsevier
Quaternary and binary blends of l- and d-configured poly(2-hydroxybutanoic acid)s [P(L-2HB) and P(D-2HB), respectively] and l- and d-configured poly(2-hydroxy-3-methylbutanoic acid…
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.